molecular formula C15H15NO4S B492697 N-(3-acetylphenyl)-3-methoxybenzenesulfonamide CAS No. 667913-51-1

N-(3-acetylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B492697
CAS No.: 667913-51-1
M. Wt: 305.4g/mol
InChI Key: QENCFVDIVHZOEA-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-3-methoxybenzenesulfonamide (CAS: 667913-51-1) is a sulfonamide derivative with the molecular formula C₁₅H₁₅NO₄S and a molecular weight of 305.35 g/mol . Structurally, it consists of a benzenesulfonamide core substituted with a methoxy group at the 3-position and an acetylphenyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11(17)12-5-3-6-13(9-12)16-21(18,19)15-8-4-7-14(10-15)20-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENCFVDIVHZOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-(3-carboxyphenyl)-3-methoxybenzenesulfonamide.

    Reduction: Formation of N-(3-acetylphenyl)-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits significant anticancer properties through multiple mechanisms. Research indicates that derivatives of sulfonamide-based compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, studies have shown that certain derivatives can activate caspases, leading to programmed cell death in various human cancer cell lines, including cervical (HeLa) and gastric adenocarcinoma (AGS) cells .

Case Studies

  • Cell Line Studies : In vitro studies demonstrated that N-(3-acetylphenyl)-3-methoxybenzenesulfonamide derivatives showed IC50 values ranging from 0.89 to 9.63 µg/mL against several cancer cell lines. Specifically, one derivative exhibited the highest activity against the AGS cell line, indicating its potential as a lead compound for further development .
  • Mechanistic Insights : Further investigations revealed that these compounds could inhibit mitochondrial membrane potential and activate apoptotic pathways, providing a dual mechanism of action against cancer cells .

Antimicrobial Properties

Broad-Spectrum Activity
this compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Compound DerivativeBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus>500
Derivative BEscherichia coli>500
Derivative CPseudomonas aeruginosa>500

Despite showing limited antibacterial activity with MIC values greater than 500 µg/mL, the findings suggest that further structural modifications could enhance its efficacy .

Anti-Inflammatory Potential

Inhibition of COX-2
Research has indicated that sulfonamide derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The presence of the phenyl group in the sulfonamide moiety is believed to facilitate hydrophobic interactions with COX-2, thereby inhibiting its activity .

Case Studies on Inflammation

  • In Vitro Studies : Compounds similar to this compound have shown promising results in reducing inflammatory markers in cellular models, indicating their potential use in treating inflammatory diseases .

Synthesis and Structural Variations

The synthesis of this compound typically involves the reaction of 3-aminoacetophenone with 3-methoxybenzenesulfonyl chloride under controlled conditions. Variations in substituents on the phenyl rings can lead to different biological activities.

Synthesis Overview

  • Starting Materials : 3-aminoacetophenone, 3-methoxybenzenesulfonyl chloride
  • Reaction Conditions : Dry pyridine as solvent; heating at boiling temperature.
  • Yield : Typically high yields (>90%) can be achieved with optimized reaction conditions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. Additionally, the acetyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Reported Biological Activity References
This compound 305.35 3-Methoxybenzenesulfonamide, 3-acetylphenyl Not explicitly reported
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide - 3-Methoxybenzenesulfonamide, 4-cyanophenyl Synthesized via Grignard reaction
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide 297.76 3-Methoxybenzenesulfonamide, 3-chlorophenyl Not reported; chloro substituent may enhance binding affinity
E7010 (N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) - 4-Methoxybenzenesulfonamide, pyridinyl-hydroxyphenyl Antimitotic agent (tubulin disruption)
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide - Indole ring, 3-acetylphenyl, 4-methylbenzenesulfonamide Potential CNS or enzyme-targeting activity
N-(3-Ethylbenzo[d]isoxazol-5-yl)ethanesulfonamide - Benzoisoxazole ring, ethyl group Improved metabolic stability inferred from structure

Functional and Pharmacological Insights

Electron-Withdrawing vs. Electron-Donating Groups

  • The acetyl group in this compound is electron-withdrawing, which may reduce nucleophilicity compared to electron-donating groups like methoxy. In contrast, N-(4-cyanophenyl)-3-methoxybenzenesulfonamide (Entry 8, Table 3) features a cyano group, another strong electron-withdrawing substituent, but at the para position. This positional difference could alter binding interactions in biological targets.

Role of Heterocyclic Moieties

  • Compounds such as N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide incorporate indole rings, which are known to enhance binding to serotonin or dopamine receptors. This contrasts with the simpler acetylphenyl group in the target compound, suggesting divergent pharmacological profiles.

Antitumor Sulfonamides

  • E7010 and E7070 demonstrate how structural variations dictate mechanism: E7010: Contains a pyridinyl-hydroxyphenyl motif linked to methoxybenzenesulfonamide, enabling tubulin polymerization inhibition. E7070: A disulfonamide with a chloroindole group, causing cell cycle arrest via S-phase depletion.

Research Findings and Implications

  • Synthetic Accessibility: The synthesis of N-(4-cyanophenyl)-3-methoxybenzenesulfonamide via Grignard reagents highlights a pathway adaptable to the target compound, though the acetyl group may require alternative protecting strategies.
  • Biological Target Versatility : The dopamine D3 agonist 26 exemplifies how methoxybenzenesulfonamide scaffolds can be integrated into complex CNS-active molecules. This suggests that this compound could serve as a precursor for neuroactive derivatives.
  • Chlorine vs. Acetyl Substitutions : The chloro analogue N-(3-chlorophenyl)-3-methoxybenzenesulfonamide may exhibit stronger halogen bonding in protein pockets compared to the acetyl group, which could form hydrogen bonds or π-π interactions.

Biological Activity

N-(3-acetylphenyl)-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅N₁O₄S, indicating the presence of nitrogen, oxygen, sulfur, and carbon. The compound features a sulfonamide group that can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This structural similarity allows it to inhibit the enzyme dihydropteroate synthase, leading to bacterial growth inhibition.

The biological activity of this compound primarily involves:

  • Inhibition of Folic Acid Synthesis : By mimicking PABA, the sulfonamide group disrupts folate synthesis in bacteria, which is essential for their growth and replication.
  • Anticancer Activity : Recent studies have indicated that this compound may induce apoptosis in cancer cells by activating caspases involved in intrinsic and extrinsic apoptotic pathways .

Antimicrobial Properties

This compound has been investigated for its antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values observed were:

Bacterial StrainMIC (μg/mL)
E. coli256
P. aeruginosa256
S. aureus256 - 512

These results suggest significant antibacterial properties comparable to other known sulfonamides.

Anticancer Effects

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines, including gastric adenocarcinoma (AGS) cells. The following findings summarize its anticancer activity:

  • Cell Viability Reduction : Treatment with this compound at concentrations of 5 µg/mL resulted in a decrease in cell viability from 91.29% to 26.26% .
  • Induction of Apoptosis : The compound significantly increased the percentage of late apoptotic and dead cells at higher concentrations (10 µg/mL), with values reaching 49.90% for late apoptotic cells .
  • Cell Cycle Arrest : Flow cytometry analysis indicated an increase in cells in the subG0 phase, indicating apoptosis induction .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study evaluated its effects on AGS cells, showing strong cytotoxicity and apoptosis induction through mitochondrial membrane potential changes and caspase activation .
  • Antimicrobial Evaluation : Another investigation assessed its antibacterial efficacy using broth microdilution methods against common pathogens, confirming its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(4-acetylphenyl)-4-methoxybenzenesulfonamideDifferent acetyl position; similar sulfonamide propertiesAntimicrobial and antioxidant activities
N-(4-methylphenyl)-4-methoxybenzenesulfonamideMethyl group instead of acetyl; affects solubilityPotentially similar antimicrobial effects
SulfanilamideBasic sulfonamide structure without additional substituentsWell-known antibacterial properties

This comparison highlights how variations in substituents influence the biological activities while retaining core functionalities typical of sulfonamides .

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